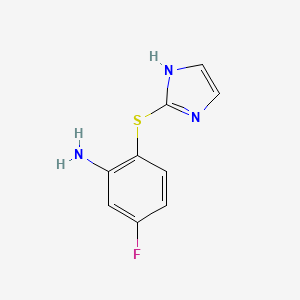

2-((1H-imidazol-2-yl)thio)-5-fluoroaniline

Description

Overview of Imidazole (B134444) and Thioether Scaffolds in Drug Discovery

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a "privileged" structure in medicinal chemistry, meaning it is a common feature in a wide array of biologically active compounds, including many approved drugs. nih.govneuroquantology.commdpi.com The versatility of the imidazole scaffold stems from its electronic properties and its ability to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with various biological targets like enzymes and receptors. nih.govmdpi.com This has led to the development of imidazole-containing drugs with a broad spectrum of therapeutic applications, including antifungal, anti-inflammatory, anticancer, and antihypertensive agents. youtube.com The imidazole nucleus is a core component of essential biological molecules like the amino acid histidine and the neurotransmitter histamine, further highlighting its biological significance. youtube.com

Thioethers, characterized by a sulfur atom bonded to two alkyl or aryl groups, also play a crucial role in medicinal chemistry. The thioether linkage can influence a molecule's conformational flexibility and lipophilicity, which are critical parameters for drug absorption and distribution in the body. Furthermore, the sulfur atom in a thioether can participate in various non-covalent interactions with biological macromolecules, contributing to binding affinity. The incorporation of a thioether linker between two key pharmacophores, such as an imidazole ring and an aniline (B41778) derivative, can optimally position these groups for interaction with a target protein. Research has explored the synthesis of various 2-thio-substituted imidazoles, which have shown a range of biological activities including anti-inflammatory, antibacterial, and anticancer properties. sapub.org

Significance of Fluorine Substitution in Bioactive Molecules

The introduction of fluorine into drug candidates is a widely used strategy in modern medicinal chemistry to enhance their pharmacological properties. mdpi.comacs.org Due to its small size and high electronegativity, fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. acs.org Replacing a hydrogen atom with a fluorine atom can block sites of metabolic oxidation, leading to a longer half-life of the drug in the body. acs.org This enhanced metabolic stability can result in a more sustained therapeutic effect.

Furthermore, the strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can in turn affect how the molecule interacts with its biological target. The carbon-fluorine bond is also highly polarized, which can lead to favorable electrostatic interactions with protein residues. The substitution of fluorine on an aromatic ring, such as in 5-fluoroaniline, can also increase the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and reach its site of action. ossila.comchemimpex.com The strategic placement of fluorine atoms is a key consideration in the design of new drugs, with the goal of optimizing their therapeutic potential. nih.gov

Research Context and Potential of 2-((1H-imidazol-2-yl)thio)-5-fluoroaniline Analogs

While specific research on this compound is not extensively documented in publicly available literature, the potential of its analogs can be inferred from studies on related compounds. The combination of the imidazole, thioether, and fluorinated aniline motifs suggests that this class of compounds could be investigated for a variety of therapeutic applications, particularly as enzyme inhibitors. For instance, 2-aminoimidazole derivatives have been explored as inhibitors of enzymes like human arginase I, demonstrating that the imidazole core can effectively interact with the active sites of metalloenzymes. nih.gov

The broader family of 2-aminoimidazole compounds has been the subject of significant interest in medicinal chemistry, with derivatives showing a wide range of biological activities. researchgate.net Similarly, various imidazole derivatives have been synthesized and evaluated for their antimicrobial properties. niscpr.res.innih.gov The presence of the 5-fluoroaniline moiety could further enhance the biological activity and pharmacokinetic profile of such analogs. For example, fluorinated anilines are used as building blocks in the synthesis of various pharmaceuticals, including anti-inflammatory and antiviral agents. ossila.com

The potential of analogs of this compound is underscored by the diverse biological activities reported for compounds containing its core structural components. The following tables summarize some of the reported activities for related classes of compounds.

| Compound Class | Reported Biological Activities | Key Structural Features |

| 2-Thio-substituted Imidazoles | Anti-inflammatory, Antiviral, Antibacterial, Antifungal, Antioxidant, Anticancer | Imidazole ring with a sulfur linkage at the 2-position. |

| 2-Aminoimidazole Derivatives | Enzyme inhibition (e.g., arginase), Antimicrobial | Imidazole ring with an amino group at the 2-position. |

| Fluorinated Aniline Derivatives | Anti-inflammatory, Antiviral, Building blocks for various APIs | Aniline ring with one or more fluorine substituents. |

This table is generated based on findings from multiple sources. sapub.orgossila.comnih.gov

Further research into the synthesis and biological evaluation of a library of this compound analogs could lead to the discovery of novel therapeutic agents. Structure-activity relationship (SAR) studies would be crucial to identify the optimal substitution patterns on both the imidazole and aniline rings to maximize potency and selectivity for a specific biological target. The modular nature of the scaffold allows for systematic modifications to explore a wide chemical space and potentially identify lead compounds for various diseases.

Structure

2D Structure

3D Structure

Properties

CAS No. |

88251-70-1 |

|---|---|

Molecular Formula |

C9H8FN3S |

Molecular Weight |

209.25 g/mol |

IUPAC Name |

5-fluoro-2-(1H-imidazol-2-ylsulfanyl)aniline |

InChI |

InChI=1S/C9H8FN3S/c10-6-1-2-8(7(11)5-6)14-9-12-3-4-13-9/h1-5H,11H2,(H,12,13) |

InChI Key |

KJCWYQGQWSTHJD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)N)SC2=NC=CN2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 1h Imidazol 2 Yl Thio 5 Fluoroaniline and Its Derivatives

Strategic Approaches to Imidazole (B134444) Thioether Synthesis

The construction of the target molecule can be approached through several synthetic routes, primarily focusing on the sequential formation of the imidazole ring and the carbon-sulfur bond.

The imidazole ring is a common heterocyclic motif in medicinal chemistry, and numerous methods for its synthesis have been developed. For the purpose of synthesizing 2-((1H-imidazol-2-yl)thio)-5-fluoroaniline, a key intermediate is 2-mercapto-1H-imidazole (imidazole-2-thione). This precursor provides the necessary functionality at the C2 position for the subsequent thioetherification step.

The synthesis of imidazole-2-thiones can be achieved through various cyclization reactions. Common methods include the reaction of α-haloketones or α-hydroxyketones with thiourea (B124793) or its derivatives. Another approach involves the direct insertion of sulfur into the C2 position of an existing imidazole ring, though this is less common for creating the initial 2-mercaptoimidazole (B184291) intermediate.

With 2-mercapto-1H-imidazole as a key intermediate, the introduction of the thioether linkage at the C2 position is typically achieved through a nucleophilic substitution or a transition-metal-catalyzed cross-coupling reaction. The thiol group of 2-mercapto-1H-imidazole is a potent nucleophile, readily reacting with suitable electrophiles.

One of the most established methods for forming aryl thioethers is the Ullmann condensation . This reaction involves the copper-catalyzed coupling of a thiol with an aryl halide. In the context of synthesizing the target molecule, this would involve the reaction of 2-mercapto-1H-imidazole with an appropriately substituted fluoroaniline (B8554772) derivative, such as 1-bromo-4-fluoro-2-nitrobenzene, followed by the reduction of the nitro group to an amine. Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper, but modern modifications have introduced the use of catalytic amounts of copper salts with various ligands to facilitate the reaction under milder conditions. nih.gov

Another powerful method for C-S bond formation is the Buchwald-Hartwig cross-coupling reaction . This palladium-catalyzed reaction offers a versatile and often milder alternative to the Ullmann condensation for coupling thiols with aryl halides. The choice of palladium precursor, ligand, and base is crucial for the success of this reaction. Various phosphine-based ligands have been developed to enhance the efficiency and substrate scope of the Buchwald-Hartwig C-S coupling.

The 5-fluoroaniline moiety can be introduced either before or after the formation of the thioether linkage.

In one strategic approach, a pre-functionalized aniline (B41778) derivative is used as the coupling partner. For instance, a reaction between 2-mercapto-1H-imidazole and a halo-substituted 5-fluoroaniline (e.g., 2-bromo-5-fluoroaniline (B94856) or 2-iodo-5-fluoroaniline) via an Ullmann or Buchwald-Hartwig coupling would directly yield the target compound.

Alternatively, a nitroaromatic precursor can be employed. The synthesis can proceed by coupling 2-mercapto-1H-imidazole with a compound like 1-bromo-4-fluoro-2-nitrobenzene. The resulting nitro-substituted thioether can then be reduced to the corresponding aniline. This two-step approach is often advantageous as the nitro group can activate the aryl halide towards nucleophilic aromatic substitution, potentially facilitating the initial C-S bond formation. Common reducing agents for the nitro group include tin(II) chloride, sodium dithionite, or catalytic hydrogenation.

Optimization of Reaction Parameters and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of various reaction parameters.

The choice of solvent and catalyst system is critical in both Ullmann and Buchwald-Hartwig couplings for the formation of the C-S bond.

Catalysis:

Copper-based catalysts are traditionally used in Ullmann reactions. Copper(I) salts, such as CuI, are common precursors. The addition of ligands like L-proline or various diamines can accelerate the reaction and allow for lower reaction temperatures. nih.gov

Palladium-based catalysts are employed in Buchwald-Hartwig reactions. The selection of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine (B1218219) ligand is crucial. Sterically hindered and electron-rich ligands often provide the best results by promoting the reductive elimination step. rsc.org

Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) are commonly used for these coupling reactions as they can dissolve the reactants and facilitate the formation of the catalytically active species. The choice of solvent can significantly influence the reaction rate and yield.

| Coupling Reaction | Catalyst System (Example) | Solvent (Example) | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ullmann C-S Coupling | CuI / L-proline | DMF | 100-120 | Moderate to Good | nih.gov |

| Buchwald-Hartwig C-S Coupling | Pd(OAc)₂ / Xantphos | Toluene | 80-110 | Good to Excellent | rsc.org |

| Copper-catalyzed S-arylation | CuI / PPh₃ | DMSO | 110 | Good | nih.gov |

Temperature: The reaction temperature is a critical parameter that needs to be carefully controlled. Higher temperatures generally increase the reaction rate but can also lead to the formation of side products and decomposition of the reactants or catalyst. For Ullmann reactions, temperatures often range from 100 to 180 °C, although ligand-assisted protocols can lower this range. Buchwald-Hartwig reactions are often performed at milder temperatures, typically between 80 and 110 °C. Optimization studies are necessary to find the ideal temperature that balances reaction rate and selectivity for a specific substrate combination. ekb.eg

Pressure: While most C-S coupling reactions are performed at atmospheric pressure, the application of high pressure can, in some cases, influence reaction rates and equilibria. Increased pressure can favor reactions that proceed with a negative activation volume. However, for the synthesis of imidazole thioethers, the use of high pressure is not a standard procedure and is generally not required due to the availability of efficient catalytic systems that operate under ambient or moderately elevated temperatures and atmospheric pressure. The complexity and cost of high-pressure equipment make it a less practical option for routine synthesis of such compounds.

| Parameter | General Range | Effect on Reaction | Considerations |

|---|---|---|---|

| Temperature | 80 - 180 °C | Higher temperature generally increases reaction rate. | Can lead to side products and decomposition. Optimization is crucial. |

| Pressure | Atmospheric | Generally sufficient for these coupling reactions. | High pressure is typically not necessary and adds complexity. |

Derivatization Strategies for Structural Modification

Structural modifications of the lead compound, this compound, are a critical aspect of medicinal chemistry, enabling the exploration of structure-activity relationships (SAR). These derivatization strategies allow for the systematic alteration of the compound's properties to enhance efficacy, selectivity, and pharmacokinetic profiles.

The imidazole ring of this compound is a versatile scaffold for derivatization. The nitrogen atoms, particularly the N-1 position, are susceptible to electrophilic attack, allowing for the introduction of a wide range of substituents. nih.gov The carbon atoms of the imidazole ring can also be functionalized, although this often requires more complex synthetic routes. researchgate.net

Common derivatization strategies for the imidazole ring include N-alkylation, N-arylation, and the introduction of various functional groups at the C-4 and C-5 positions. These modifications can significantly impact the molecule's polarity, hydrogen bonding capacity, and steric profile. For instance, the introduction of bulky substituents on the imidazole nitrogen can influence the molecule's orientation and binding affinity to biological targets. nih.gov Furthermore, multicomponent reactions have been developed for the synthesis of highly substituted imidazole derivatives, offering a combinatorial approach to generating diverse chemical libraries. organic-chemistry.org

Table 1: Examples of Derivatization on the Imidazole Ring This table presents examples of substitution patterns on the imidazole ring, drawn from analogous imidazole-containing compounds.

| Position of Substitution | Type of Substituent | Example Compound Structure | Research Finding | Reference |

| N-1 | Arylideneamino | (E)-1-(benzylideneamino)-5-phenyl-1H-imidazole-2(3H)-thione | Serves as a precursor for compounds with potential anticancer activity. | nih.gov |

| N-1 | Methyl | 1-methyl-1H-imidazole | Used in the synthesis of technetium complexes for radiopharmaceutical applications. | nih.gov |

| C-4, C-5 | Phenyl | 2,4,5-triphenyl-1H-imidazole | A common structural motif in various biologically active molecules. | researchgate.net |

| C-2, C-4, C-5 | Various aryl and alkyl groups | 1,2,4,5-tetrasubstituted imidazoles | Synthesized via multicomponent reactions for creating diverse chemical libraries. | organic-chemistry.org |

The fluoroaniline moiety offers several opportunities for structural modification, primarily centered on the amino group and the aromatic ring itself. The fluorine atom plays a crucial role in modulating the electronic properties and metabolic stability of the molecule. nih.gov

The primary amino group is a key site for derivatization. It can be readily acylated, sulfonylated, or converted into various other functional groups. These modifications can alter the compound's solubility, lipophilicity, and ability to participate in hydrogen bonding. For example, conversion of the aniline to an amide or sulfonamide can introduce new interaction points with biological targets. nih.gov

Table 2: Examples of Modifications on the Fluoroaniline Moiety This table illustrates potential modifications on the fluoroaniline part of the molecule, based on derivatization of similar aniline compounds.

| Site of Modification | Type of Reaction | Resulting Functional Group | Potential Impact | Reference |

| Amino Group | Acylation | Amide | Alters solubility and hydrogen bonding capabilities. | nih.gov |

| Amino Group | Sulfonylation | Sulfonamide | Can introduce new binding interactions and improve metabolic stability. | youtube.com |

| Aromatic Ring | Further Halogenation | Dihalo- or trihalophenyl | Modifies electronic properties and lipophilicity. | nih.gov |

| Amino Group | Reductive Amination | Secondary or Tertiary Amine | Changes basicity and steric bulk. | wikipedia.org |

One common strategy is the oxidation of the thioether to a sulfoxide or a sulfone. This transformation increases the polarity of the linker and introduces hydrogen bond accepting capabilities, which can alter the compound's solubility and interactions with biological macromolecules. youtube.com

Another approach involves replacing the thioether with other types of linkers to create bioisosteres or to introduce specific functionalities. For instance, the development of cleavable linkers, such as those responsive to reactive oxygen species (ROS) or specific enzymes, can be employed for targeted drug delivery applications. rsc.orgnih.gov The design of heterobifunctional linkers allows for the conjugation of the molecule to other chemical entities, such as targeting ligands or imaging agents. nih.gov The length and composition of the linker can also be varied to optimize the distance and orientation between the two aromatic rings, which is often crucial for biological activity. acs.org

Table 3: Examples of Linker Region Variation This table provides examples of how the thioether linker can be modified, based on strategies used for other bioactive molecules.

| Type of Variation | Resulting Linker | Key Feature | Application | Reference |

| Oxidation | Sulfoxide/Sulfone | Increased polarity, H-bond acceptor | Modulation of physicochemical properties. | youtube.com |

| Replacement | Thioketal | ROS-responsive | Targeted release in specific cellular environments. | nih.gov |

| Functionalization | Palladium-cleavable linker | Bioorthogonal decaging | Controlled drug release. | rsc.org |

| Homologation | Extended alkyl chain | Increased flexibility and length | Optimization of spatial orientation of terminal groups. | acs.org |

Advanced Spectroscopic and Analytical Characterization for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-((1H-imidazol-2-yl)thio)-5-fluoroaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for complete structural verification.

¹H NMR spectroscopy identifies the number and type of hydrogen atoms in a molecule. In the case of this compound, the spectrum would be expected to show distinct signals for the protons on the aniline (B41778) ring, the imidazole (B134444) ring, and the amine (NH₂) and imidazole (NH) groups. The protons on the fluoroaniline (B8554772) ring would appear as a complex multiplet pattern due to spin-spin coupling with each other and with the fluorine atom. The two protons on the imidazole ring would likely appear as distinct singlets or doublets. The protons of the NH and NH₂ groups would typically be observed as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic CH (Aniline) | 6.5 - 7.5 |

| Imidazole CH | 7.0 - 7.5 |

| NH₂ (Aniline) | 4.0 - 5.5 (broad) |

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbon atoms of the fluoroaniline and imidazole rings would resonate in the aromatic region of the spectrum. The carbon atom attached to the fluorine would show a characteristic splitting pattern due to C-F coupling. The carbon atom of the C-S thioether linkage and the C=N carbon of the imidazole ring would also have characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Data

| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (Aniline) | 100 - 165 |

| Imidazole C | 115 - 145 |

| C-S (Thioether) | ~140 |

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly specific and sensitive technique for confirming its presence and chemical environment. A single signal would be expected for the fluorine atom in this compound. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for the N-H bonds of the amine and imidazole groups, the C-N bonds, the C-S thioether linkage, the C-F bond, and the aromatic C-H and C=C bonds. The N-H stretching vibrations of the primary amine and the imidazole NH would appear as distinct bands in the region of 3200-3500 cm⁻¹. Aromatic C-H stretching would be observed around 3000-3100 cm⁻¹, while C=C and C=N stretching vibrations would be found in the 1400-1650 cm⁻¹ region. The C-F and C-S stretching vibrations would appear in the fingerprint region of the spectrum, typically below 1200 cm⁻¹.

Table 3: Predicted IR Absorption Data

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Amine, Imidazole) | 3200 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=N and C=C Stretch | 1400 - 1650 |

| C-F Stretch | 1100 - 1250 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental formula of a compound. bldpharm.com For this compound (C₉H₈FN₃S), HRMS would provide a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition with a high degree of confidence. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Elemental Analysis for Compositional Accuracy

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula, C₉H₈FN₃S. A close agreement between the found and calculated values provides strong evidence for the purity and correct elemental composition of the synthesized compound.

Table 4: Calculated Elemental Composition for C₉H₈FN₃S

| Element | Percentage (%) |

|---|---|

| Carbon (C) | 51.66 |

| Hydrogen (H) | 3.85 |

| Fluorine (F) | 9.08 |

| Nitrogen (N) | 20.08 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography operates on the principle of differential partitioning of a compound between a stationary phase and a mobile phase. This differential interaction allows for the separation of the target compound from impurities, starting materials, and byproducts.

High-Performance Liquid Chromatography stands as a cornerstone analytical technique for the purity determination and preparative isolation of non-volatile and thermally labile compounds. Its high resolution and sensitivity make it an ideal method for quantifying the purity of this compound. A typical HPLC system utilizes a high-pressure pump to pass a liquid solvent (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase).

While specific research detailing the HPLC analysis of this compound is not widely available in the public domain, a general methodology can be proposed based on the structural characteristics of the molecule. The presence of aromatic rings and polar functional groups (imidazole and aniline moieties) suggests that reversed-phase HPLC would be a suitable approach. In this mode, a nonpolar stationary phase is used in conjunction with a polar mobile phase.

A hypothetical HPLC method for the analysis of this compound could employ a C18 column as the stationary phase. The mobile phase would likely consist of a gradient mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic modifier is increased over time, would be effective in eluting the target compound and any impurities with varying polarities. Detection is typically achieved using a UV-Vis detector, set at a wavelength where the analyte exhibits maximum absorbance, which for this compound would likely be in the range of 254-280 nm due to the aromatic systems.

Table 1: Hypothetical HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Stationary Phase | C18 silica (B1680970) gel (e.g., 5 µm particle size, 4.6 x 250 mm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

This table represents a theoretical HPLC method and would require optimization for the specific sample and impurities.

Thin-Layer Chromatography is a simple, rapid, and cost-effective chromatographic technique extensively used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the purity of a substance. In the context of the synthesis of this compound, TLC would be invaluable for tracking the consumption of starting materials and the formation of the product.

For TLC analysis, a small amount of the reaction mixture is spotted onto a plate coated with a thin layer of an adsorbent material, typically silica gel (the stationary phase). The plate is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture (the mobile phase). The mobile phase ascends the plate by capillary action, and the components of the spotted mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase.

The choice of the mobile phase is critical for achieving good separation. For a compound with the polarity of this compound, a mixture of a relatively nonpolar solvent and a more polar solvent is typically used. For instance, a mixture of hexane (B92381) and ethyl acetate or dichloromethane (B109758) and methanol could serve as a suitable mobile phase. The separated spots are visualized under UV light (usually at 254 nm), where UV-active compounds appear as dark spots against a fluorescent background. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system and can be used for identification purposes.

Table 2: Representative TLC System for Monitoring the Synthesis of this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 pre-coated aluminum plates |

| Mobile Phase | Ethyl acetate / Hexane (e.g., 1:1 v/v) |

| Visualization | UV light at 254 nm |

| Expected Rf | ~0.4 (This value is an estimate and depends on the exact mobile phase composition) |

This table outlines a typical TLC system and the mobile phase composition would need to be optimized to achieve an ideal Rf value between 0.3 and 0.5 for the product.

Exploration of Biological Activities and Pharmacological Implications of 2 1h Imidazol 2 Yl Thio 5 Fluoroaniline Analogs

In Vitro Anticancer Activity

The fight against cancer continues to drive the search for novel cytotoxic agents that can selectively target tumor cells. Analogs featuring the imidazole-thio-aryl core have been synthesized and evaluated for their potential to inhibit cancer cell growth, revealing promising results against various human cancer cell lines.

A significant body of research has focused on quantifying the cytotoxic effects of imidazole (B134444) and benzimidazole-thio derivatives. For instance, a series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides demonstrated notable cytotoxicity against human breast cancer (MCF-7) and colon carcinoma (HCT116) cell lines. nih.gov The half-maximal inhibitory concentration (IC₅₀) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, were determined for these compounds. One derivative, in particular, showed an IC₅₀ of 0.0047 µM/ml against the MCF-7 cell line, while another had an IC₅₀ of 0.0058 µM/ml against HCT116 cells. nih.gov

Similarly, studies on other related heterocyclic systems, such as 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives, have shown antiproliferative activity against human liver cancer (HepG-2) and HCT-116 cell lines. nih.gov The cytotoxic effects of these compounds underscore the potential of the broader imidazole-thio scaffold in cancer research. The myosin light chain kinase inhibitor ML-7 has also been shown to be selectively cytotoxic towards human leukemia (HL-60) cells, inducing dose- and time-dependent decreases in cell viability. nih.gov

Table 1: Cytotoxicity of Selected Imidazole Analogs Against Human Cancer Cell Lines

| Compound Type | Cell Line | Activity (IC₅₀ in µM/ml) | Reference |

|---|---|---|---|

| 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-phenylacetamide | MCF-7 | 0.0047 | nih.gov |

| 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-(4-chlorophenyl)acetamide | HCT116 | 0.0058 | nih.gov |

| 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivative | HepG-2 | Data not specified | nih.gov |

| ML-7 | HL-60 | Activity demonstrated | nih.gov |

Understanding the mechanism by which these compounds inhibit cell proliferation is crucial for their development as anticancer agents. Research into related structures suggests that their antiproliferative effects are often mediated through the induction of cell cycle arrest and apoptosis (programmed cell death).

For example, certain 2-thioxoimidazolidin-4-one derivatives have been shown to halt the cell cycle. One such compound arrested liver cancer cells in the G0/G1 phase, while another arrested colon cancer cells at the S phase, with both ultimately triggering apoptosis. nih.gov The induction of apoptosis is a desirable trait for anticancer drugs, as it leads to the clean removal of cancer cells. This process can be initiated through various cellular pathways. Studies on other compounds, like iberin, have shown that cell cycle arrest is associated with the inhibition of cyclin-dependent kinase (Cdk) proteins such as Cdk2, Cdk4, and Cdk6. usda.gov The induction of apoptosis has been confirmed through techniques like fluorescence microscopy, which reveals characteristic changes in the cell's nucleus, and assays that show the activation of key executioner proteins like caspases. usda.gov In some hepatoma cells, certain agents can potentiate apoptosis by arresting cell growth in the S and G2 phases at lower concentrations, while at higher concentrations, they increase the apoptotic cell population and cause arrest in the G1 phase. nih.gov

Antimicrobial Efficacy

The rise of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Heterocyclic compounds based on the imidazole scaffold have historically been a rich source of potent antibacterial and antifungal drugs.

Analogs of 2-((1H-imidazol-2-yl)thio)-5-fluoroaniline have been investigated for their ability to inhibit the growth of a range of bacteria. A study on 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides revealed that several derivatives were highly potent antibacterial agents against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial species, with some compounds exhibiting a minimum inhibitory concentration (MIC) of 0.027 µM/ml. nih.gov Another study on fluorobenzoylthiosemicarbazides, which can be cyclized to form triazoles, found that the thiosemicarbazide (B42300) precursors were active against Gram-positive strains, including pathogenic methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates, with MIC values ranging from 7.82 to 31.25 μg/mL. nih.gov

Table 2: Antibacterial Activity of Selected Imidazole/Thio-Compound Analogs

| Compound Type | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides | Gram-positive & Gram-negative spp. | 0.027 µM/ml | nih.gov |

| Trifluoromethyl-substituted fluorobenzoylthiosemicarbazides | MRSA | 7.82 - 31.25 µg/mL | nih.gov |

In addition to antibacterial properties, these compounds have been evaluated for their efficacy against pathogenic fungi. The aforementioned 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides also showed excellent antifungal activity when compared to the standard drug fluconazole. nih.gov Furthermore, a series of benzofuran (B130515) derivatives containing a thiazolo-benzimidazole nucleus demonstrated varying degrees of activity against several fungal strains, including Aspergillus flavus and Candida albicans. nih.gov Specifically, certain cyclized benzofuran thiazolo[3,2-a]benzimidazoles exhibited potent antifungal activity. nih.gov

Table 3: Antifungal Activity of Selected Imidazole Analogs

| Compound Type | Fungal Strain | Activity | Reference |

|---|---|---|---|

| 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides | Not specified | Excellent activity vs. Fluconazole | nih.gov |

| 6-substituted benzofuran thiazolo[3,2-a]benzimidazoles | Aspergillus flavus, Candida albicans | Potential activity demonstrated | nih.gov |

Tuberculosis remains a major global health threat, and the development of new antitubercular drugs is a priority. Imidazole-based compounds have shown promise in this area. A series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides were assessed for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov One of the tested compounds showed significant inhibition of vital mycobacterial enzymes. nih.gov Other research on different heterocyclic scaffolds, such as 2-(N-aryl-1,2,3-triazol-4-yl) quinoline (B57606) derivatives, has also identified compounds with potent antitubercular effects. One such derivative displayed a MIC value of 12.5 μg/mL against M. tuberculosis. frontiersin.org These findings suggest that the core structures containing imidazole or other azole rings linked to aromatic systems through a thioether bridge are worthy of further investigation in the search for new antitubercular agents.

Anti-Inflammatory Potential

The imidazole nucleus is a key component in many compounds known for their anti-inflammatory effects. rsc.org Analogs of this compound, particularly those incorporating modified imidazole or benzimidazole (B57391) structures, have been investigated for their ability to modulate inflammatory pathways.

Research into a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives has shown notable anti-inflammatory activity. nih.gov In a study using lipopolysaccharide (LPS)-induced RAW264.7 cells, a model for inflammation, several of these compounds effectively inhibited the production of key pro-inflammatory mediators. nih.gov For instance, compound 13b from this series demonstrated potent inhibition of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), with IC₅₀ values of 10.992 µM, 2.294 µM, and 12.901 µM, respectively. nih.gov Another derivative, 13d , also showed significant, albeit less potent, inhibitory effects. nih.gov

Similarly, imidazol-2-one and 2-cyanoiminoimidazole derivatives have been synthesized and evaluated for their anti-inflammatory properties. nih.gov These compounds were assessed for their ability to inhibit phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory cascade. Several 2-cyanoiminoimidazole derivatives exhibited potent PDE4 inhibition and demonstrated anti-inflammatory activity in topical in vivo models, with the added benefit of reduced gastrointestinal side effects compared to reference compounds. nih.gov

Schiff's base imidazole derivatives have also been a subject of interest for their anti-inflammatory potential. nih.gov Studies using the carrageenan-induced paw edema model in rats, a classic test for acute inflammation, revealed that certain imidazole-based Schiff's bases could significantly reduce swelling, with effects comparable to the standard anti-inflammatory drug indomethacin. nih.gov These compounds are thought to exert their effects by modulating inflammatory signaling pathways, such as NF-κB, and by inhibiting enzymes involved in the arachidonic acid cascade. nih.gov

Table 1: Anti-Inflammatory Activity of Selected Imidazole Analogs

| Compound | Model/Target | Activity | Source |

|---|

Other Investigated Biological Activities (e.g., Antiviral, Antiparasitic)

The versatile imidazole scaffold has been a fruitful source for the discovery of agents targeting infectious diseases. researchgate.net Various analogs sharing structural features with this compound have demonstrated significant potential as both antiviral and antiparasitic agents.

Antiviral Activity

The imidazole core is present in numerous compounds investigated for their ability to combat a range of viruses. nih.gov For instance, a series of 2-aryl-1-hydroxyimidazoles has shown promising activity against several orthopoxviruses, including the variola virus (the causative agent of smallpox). rsc.org The lead compound from this study, 1-hydroxy-2-(4-nitrophenyl)imidazole 4a , exhibited a high selectivity index of 1072 against the vaccinia virus and 373 against the variola virus. rsc.org

In the context of influenza, two imidazole-based compounds, 5a and 5b , were identified as potent inhibitors of the influenza A virus, with EC₅₀ values of 0.3 µM and 0.4 µM, respectively. nih.gov Furthermore, imidazole derivatives have been explored as potential therapeutics for HIV. Benzimidazole-sulfonamide hybrids 21 and 22 have demonstrated potent inhibitory activity against the HIV-1 envelope glycoprotein (B1211001) gp120, with IC₅₀ values in the nanomolar range (21.50–25.16 nM and 23.63–26.76 nM, respectively). doi.org

Table 2: Antiviral Activity of Selected Imidazole Analogs

| Compound | Virus | Activity | Source |

|---|---|---|---|

| 1-hydroxy-2-(4-nitrophenyl)imidazole 4a | Vaccinia virus | Selectivity Index: 1072 | rsc.org |

| 1-hydroxy-2-(4-nitrophenyl)imidazole 4a | Variola virus | Selectivity Index: 373 | rsc.org |

| Imidazole-based compound 5a | Influenza A virus | EC₅₀: 0.3 µM | nih.gov |

| Imidazole-based compound 5b | Influenza A virus | EC₅₀: 0.4 µM | nih.gov |

| Benzimidazole-sulfonamide hybrid 21 | HIV-1 (gp120) | IC₅₀: 21.50–25.16 nM | doi.org |

| Benzimidazole-sulfonamide hybrid 22 | HIV-1 (gp120) | IC₅₀: 23.63–26.76 nM | doi.org |

Antiparasitic Activity

The imidazole ring is a cornerstone in the development of antiparasitic drugs. researchgate.net A study on a series of new imidazole derivatives, including bis-imidazoles, phenyl-substituted 1H-imidazoles, and thiophene-imidazoles, revealed significant in vitro activity against Toxoplasma gondii. nih.gov Five of these compounds demonstrated high selectivity against the parasite compared to host cells. nih.gov

Research into thiazole (B1198619) derivatives, which share some structural similarities with the target compound's class, has also yielded promising antiparasitic candidates. Thiazolyl-isatin derivatives have shown strong activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. mdpi.com Compound (52) from this series was particularly potent, being eight times more active than the standard drug benznidazole, with an IC₅₀ of 1.72 µM against T. cruzi trypomastigotes. mdpi.com

Furthermore, naphthyl-thiazole derivatives have been evaluated for their activity against Leishmania amazonensis and T. cruzi. unl.pt Compounds 1b , 1j , and 2l from this research showed potential in inhibiting the amastigote forms of both parasites. unl.pt

Table 3: Antiparasitic Activity of Selected Imidazole and Thiazole Analogs

| Compound | Parasite | Activity | Source |

|---|---|---|---|

| Thiazolyl-isatin derivative (52) | Trypanosoma cruzi (trypomastigotes) | IC₅₀: 1.72 µM | mdpi.com |

| Naphthyl-thiazole derivative (1b) | Leishmania amazonensis and Trypanosoma cruzi (amastigotes) | Showed inhibitory potential | unl.pt |

| Naphthyl-thiazole derivative (1j) | Leishmania amazonensis and Trypanosoma cruzi (amastigotes) | Showed inhibitory potential | unl.pt |

| Naphthyl-thiazole derivative (2l) | Leishmania amazonensis and Trypanosoma cruzi (amastigotes) | Showed inhibitory potential | unl.pt |

Structure Activity Relationship Sar and Pharmacophore Modeling for 2 1h Imidazol 2 Yl Thio 5 Fluoroaniline Derivatives

Rational Design and Synthesis of Analogs for SAR Probing

The rational design of analogs of 2-((1H-imidazol-2-yl)thio)-5-fluoroaniline is a strategic approach to probe the SAR. This process typically begins with a lead compound, and through targeted chemical modifications, a library of related molecules is synthesized for biological evaluation.

The synthesis of these analogs often involves multi-step reaction sequences. For instance, the core benzimidazole (B57391) scaffold, a related structure, can be synthesized by reacting substituted o-phenylenediamines with appropriate reagents. nih.gov A general synthetic route for creating a library of derivatives might involve the reaction of a key intermediate with various substituted reagents to introduce diversity at specific positions of the molecule. For example, in the synthesis of related 2-anilino triazolopyrimidine derivatives, a three-step procedure was employed, starting from the condensation of dimethyl cyanodithioimidocarbonate with a range of amines, followed by cyclization and subsequent reaction with an enaminone. nih.gov

The design strategy for these analogs often focuses on modifying key positions on the aniline (B41778) and imidazole (B134444) rings. Substitutions on the aniline ring, for instance, can explore the effects of electron-donating and electron-withdrawing groups, as well as steric bulk. Similarly, modifications to the imidazole ring can probe the importance of hydrogen bonding and other interactions.

A hypothetical series of analogs designed to probe the SAR of this compound could include variations at the R1 and R2 positions as depicted in the table below. The biological activity, often measured as the half-maximal inhibitory concentration (IC50), would then be determined for each analog against a specific biological target.

Table 1: Hypothetical Analogs of this compound for SAR Studies

| Compound ID | R1 (Aniline Ring) | R2 (Imidazole Ring) | Biological Activity (IC50, µM) |

| 1 | H | H | Value |

| 2 | 4-Chloro | H | Value |

| 3 | 4-Methoxy | H | Value |

| 4 | H | 4-Methyl | Value |

| 5 | 4-Chloro | 4-Methyl | Value |

Impact of Substituent Electronic and Steric Properties on Biological Activity

The data obtained from the synthesized analogs allows for a detailed analysis of how the electronic and steric properties of the substituents influence biological activity.

Electronic Effects: The introduction of electron-withdrawing groups (e.g., chloro, nitro) or electron-donating groups (e.g., methoxy, methyl) on the aniline ring can significantly alter the electron density of the molecule. This, in turn, can affect its binding affinity to a biological target. For example, in a series of 2-anilino triazolopyrimidine derivatives, the presence of small substituents like methyl or ethyl at the para-position of the aniline ring was found to be critical for optimal antiproliferative activity. nih.gov Conversely, replacing an unsubstituted phenyl ring with a bioisosteric pyridin-3-yl moiety led to a dramatic reduction in activity, highlighting the sensitivity of the target to electronic changes. nih.gov

Steric Effects: The size and shape of the substituents also play a crucial role. Bulky groups can cause steric hindrance, preventing the molecule from fitting into the binding pocket of the target. Conversely, in some cases, a larger substituent may be necessary to establish favorable van der Waals interactions. In the study of 2-anilino triazolopyrimidine analogs, increasing the length of an alkyl spacer between the phenyl ring and the nitrogen at the 2-position of the triazolopyrimidine scaffold resulted in a significant loss of activity. nih.gov

The table below illustrates a hypothetical analysis of the impact of substituents on the activity of this compound derivatives against a protein kinase.

Table 2: Impact of Substituents on Hypothetical Kinase Inhibitory Activity

| Compound ID | R1 (Aniline Ring) | Electronic Effect | Steric Effect | Kinase Inhibition (IC50, µM) |

| 1 | H | Neutral | Small | 1.5 |

| 2 | 4-Cl | Electron-withdrawing | Small | 0.8 |

| 3 | 4-OCH3 | Electron-donating | Medium | 2.3 |

| 4 | 4-CF3 | Strongly Electron-withdrawing | Medium | 0.5 |

| 5 | 3,4-diCl | Electron-withdrawing | Medium | 0.9 |

Conformational Analysis and its Correlation with Activity

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis of this compound derivatives helps to understand the preferred spatial arrangement of the molecule and how this correlates with its biological activity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling are often employed for this purpose. The presence of the fluorine atom can influence the conformational preferences of the molecule, potentially leading to a more favorable binding conformation.

Identification of Key Pharmacophoric Features

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that are necessary for a molecule to exert a specific biological effect. A pharmacophore model for this compound derivatives would typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Based on the core structure, a hypothetical pharmacophore model might include:

A hydrogen bond donor from the N-H group of the imidazole ring.

A hydrogen bond acceptor from the nitrogen atom in the imidazole ring.

An aromatic ring feature from the fluoroaniline (B8554772) moiety.

A hydrophobic feature associated with the thioether linkage.

The validation of such a model is crucial and is often performed using a set of known active and inactive compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By using various molecular descriptors that quantify the physicochemical properties of the molecules, a predictive model can be developed.

For this compound derivatives, a QSAR model could be built using descriptors such as:

Topological descriptors: Which describe the connectivity of atoms in the molecule.

Electronic descriptors: Such as partial atomic charges and dipole moments.

Hydrophobic descriptors: Like the logarithm of the partition coefficient (logP).

Steric descriptors: Which quantify the size and shape of the molecule.

The development of a statistically significant QSAR model can be invaluable for predicting the activity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process. nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the binding mode and affinity of a ligand, such as 2-((1H-imidazol-2-yl)thio)-5-fluoroaniline, with a specific protein or enzyme target.

While specific molecular docking studies targeting this compound are not extensively documented in publicly available literature, the principles of molecular docking can be applied to hypothesize its interactions. The process would involve identifying a relevant biological target, such as a protein implicated in a disease pathway. The 3D structure of this target would be obtained from a protein data bank.

A virtual model of this compound would then be "docked" into the active site of the receptor. Sophisticated algorithms would explore various possible binding poses, rotations, and conformations of the ligand within the receptor's binding pocket. The stability of each pose would be evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). A lower binding energy typically indicates a more stable and favorable interaction. Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the receptor would be identified to rationalize the predicted binding mode.

For this compound, the imidazole (B134444) and aniline (B41778) moieties would be expected to participate in hydrogen bonding, while the fluorophenyl group could engage in hydrophobic and other aromatic interactions.

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of this compound, virtual screening could be employed to identify potential new biological targets for this compound.

This process would involve docking the structure of this compound against a large collection of 3D structures of various biological targets. The results would be a list of potential targets ranked by their predicted binding affinities. High-ranking hits would suggest that this compound may modulate the activity of these proteins, thus opening avenues for investigating its therapeutic potential in different disease areas.

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic structure and properties of a molecule. These methods can be used to predict molecular geometry, orbital energies, and the distribution of charge, all of which are fundamental to a molecule's reactivity and interactions.

Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be used to determine its most stable three-dimensional structure (geometry optimization). This involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule.

Conformational analysis, also performed using DFT, would explore the different spatial arrangements of the atoms that can be obtained by rotation about single bonds. This is crucial for understanding the flexibility of the molecule and identifying the most energetically favorable conformers that are likely to exist under physiological conditions. The optimized geometry is a prerequisite for accurate calculations of other molecular properties.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. For this compound, the HOMO-LUMO gap would provide insights into its kinetic stability and its potential to participate in charge-transfer interactions.

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. |

| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | A measure of chemical reactivity and kinetic stability. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent regions of intermediate potential.

For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the imidazole ring and the amino group, as well as the fluorine atom, making these sites potential hydrogen bond acceptors. The hydrogen atoms of the imidazole and amino groups would likely exhibit positive potential, indicating their role as potential hydrogen bond donors.

Molecular Dynamics (MD) Simulations for Dynamic Behavior of Compound-Target Complexes

There is no publicly available research detailing molecular dynamics simulations for this compound complexed with any biological target. Such studies are crucial for understanding the stability of the ligand-receptor interactions over time, revealing conformational changes, and elucidating the energetic landscape of the binding process. This information is instrumental in optimizing the design of more potent and selective drug candidates.

In Silico Prediction of Drug-Likeness and Pharmacokinetic Properties (ADME)

Specific in silico predictions of the drug-likeness and pharmacokinetic properties (ADME) for this compound have not been reported in the reviewed scientific literature. These predictive models are essential for early-stage drug development, helping to identify compounds with a higher probability of success in clinical trials by flagging potential issues with absorption, distribution, metabolism, and excretion.

Typically, these predictions are presented in data tables, assessing various physicochemical parameters against established criteria for oral bioavailability, such as Lipinski's Rule of Five. Key descriptors evaluated include molecular weight, lipophilicity (logP), the number of hydrogen bond donors and acceptors, and the topological polar surface area (TPSA). Without specific studies on this compound, a data table for its predicted ADME properties cannot be constructed.

Mechanistic Elucidation of Biological Action at the Molecular Level

Investigation of Enzyme Inhibition Profiles (e.g., Kinases like TGF-β Type I Receptor Kinase)

The primary enzymatic target identified for compounds structurally related to 2-((1H-imidazol-2-yl)thio)-5-fluoroaniline is the Transforming Growth Factor-β (TGF-β) type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5). researchgate.netnih.gov Inhibitors of ALK5 typically function by competing with ATP for its binding site within the kinase domain, thereby preventing the autophosphorylation and activation of the receptor. researchgate.netnih.gov This action blocks the downstream signaling cascade initiated by TGF-β. nih.gov

In the development of potent ALK5 inhibitors, the nature of the linker between the central imidazole (B134444) core and a phenyl ring has been shown to be critical for inhibitory activity. A study exploring various linkers compared the efficacy of methyleneamino, methyleneoxy, and methylenethio groups in a series of advanced imidazole-based ALK5 inhibitors. While the methyleneamino-linked compound (12a) showed the highest potency, the methylenethio-linked analogue (9b) also demonstrated significant inhibitory activity against ALK5 in a kinase assay, with a half-maximal inhibitory concentration (IC₅₀) value of 0.021 μM. acs.org This finding highlights that the thioether linkage, as present in this compound, is a viable structural component for achieving ALK5 inhibition.

| Compound ID | Linker Type | ALK5 IC₅₀ (μM) |

|---|---|---|

| 12a | Methyleneamino | 0.013 |

| 9a | Methyleneoxy | 0.013 |

| 9b | Methylenethio | 0.021 |

Selectivity profiling of a closely related, highly potent ALK5 inhibitor (EW-7197) against a panel of 320 protein kinases revealed it to be a highly selective inhibitor of ALK5 and the closely related ALK4, demonstrating the potential for targeted kinase inhibition within this chemical class. researchgate.netacs.orgacs.org

Receptor Interaction and Signal Transduction Pathway Modulation

The mechanism of action for this class of compounds is centered on the direct inhibition of the TGF-β type I receptor (ALK5). researchgate.net The TGF-β signaling pathway is a crucial regulator of numerous cellular functions. nih.gov The process begins when a TGF-β ligand binds to the TGF-β type II receptor (TGF-βRII), which then recruits and phosphorylates the TGF-β type I receptor (ALK5).

Cellular Pathway Perturbations (e.g., Cell Cycle Checkpoints, Apoptotic Cascade)

The TGF-β signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages but promoting tumor progression and metastasis in later stages. researchgate.netnih.gov Modulation of this pathway by an ALK5 inhibitor can therefore lead to significant cellular pathway perturbations.

Inhibition of ALK5 can affect cell cycle progression. For some cancer cells, the TGF-β pathway is cytostatic, and its inhibition can alter cell cycle checkpoints. For instance, studies on other kinase inhibitors with different heterocyclic cores have demonstrated an ability to induce cell cycle arrest at the G1 phase. nih.gov This arrest prevents cancer cell division and proliferation and can ultimately trigger programmed cell death, or apoptosis. nih.gov

Furthermore, the disruption of TGF-β signaling can trigger the apoptotic cascade. Mechanistic studies of related compounds have shown that their anti-cancer activity can be linked to the upregulation of pro-apoptotic proteins like Bax and caspase-3, alongside the downregulation of anti-apoptotic proteins such as Bcl-2. nih.gov This shift in the balance of regulatory proteins pushes the cell toward apoptosis.

Interaction with Biomolecules (e.g., DNA binding)

The primary mechanism of action for this compound is understood to be the inhibition of protein kinase activity rather than direct interaction with nucleic acids. Small molecules designed as kinase inhibitors typically function by binding to the ATP-binding pocket of the target enzyme. researchgate.net While some different classes of heterocyclic compounds have been designed to interact with DNA as their primary mode of anticancer activity, there is no evidence from the provided research to suggest that this compound or its close structural analogues function through DNA binding or intercalation. nih.gov Their biological effects are attributed to the specific inhibition of signal transduction proteins like ALK5.

Future Research Directions and Translational Perspectives

Development of Novel Imidazole (B134444) Thioether Compounds with Enhanced Profiles

A primary avenue for future research is the rational design and synthesis of new analogues of 2-((1H-imidazol-2-yl)thio)-5-fluoroaniline to enhance potency, selectivity, and pharmacokinetic properties. The inherent versatility of the imidazole-2-thiol structure provides a rich foundation for chemical modification. niscpr.res.in Research efforts can be directed toward several key areas:

Structural Modifications: Systematic modifications to the core structure can be explored. This includes substitutions on both the imidazole and the fluoroaniline (B8554772) rings. For instance, incorporating different functional groups at various positions could modulate the compound's electronic and steric properties, influencing its interaction with biological targets. Synthetic strategies, such as the condensation of α-hydroxy ketones, aldehydes, and ammonia, have been used to create diverse imidazole libraries. nih.gov Similarly, reacting the thioether linker can produce new derivatives. capes.gov.br

Chiral Derivatives: The introduction of chirality, for example by using chiral precursors derived from natural amino acids, could lead to enantiomers with distinct biological activities and improved therapeutic indices. researchgate.net

Bioisosteric Replacement: Replacing the thioether linkage with other groups (e.g., ether, amine, or sulfone) or modifying the aniline (B41778) ring can alter the compound's metabolic stability and pharmacokinetic profile.

These synthetic efforts aim to build a focused library of compounds for structure-activity relationship (SAR) studies, which are crucial for identifying candidates with optimized therapeutic characteristics.

Table 1: Potential Structural Modifications and Desired Outcomes

| Structural Moiety | Potential Modification | Desired Outcome | Relevant Synthetic Approach |

|---|---|---|---|

| Imidazole Ring | Alkylation/Arylation at N-1 or N-3 | Modulate solubility, cell permeability, and target binding | N-substitution reactions |

| Substitution at C-4/C-5 | Enhance potency and selectivity | Multi-component reactions (e.g., using α-diketones, aldehydes) nih.gov | |

| Thioether Linker | Oxidation to sulfoxide (B87167)/sulfone | Improve polarity and hydrogen bonding capacity | Controlled oxidation reactions |

| Replacement with ether or amine | Alter metabolic stability and flexibility | Nucleophilic substitution reactions | |

| Fluoroaniline Ring | Introduction of additional substituents | Fine-tune electronic properties and target interactions | Standard aromatic substitution reactions |

| Positional isomerization of fluorine | Modulate binding affinity and metabolic pathways | Synthesis from alternative starting materials |

Multi-Targeted Drug Design Strategies

Complex multifactorial disorders, such as neurodegenerative diseases and cancer, often involve multiple pathological pathways, making single-target drugs less effective. nih.gov The imidazole nucleus is a recognized scaffold for designing multi-targeted ligands that can modulate several disease-related proteins simultaneously. nih.govnih.gov Future research should explore the potential of the this compound scaffold in this context.

For example, in Alzheimer's disease, imidazole derivatives have been designed to target acetylcholinesterase, amyloid-β aggregation, and oxidative stress. nih.gov Similarly, in cancer, imidazolium (B1220033) salts have shown profound inhibitory effects on signaling pathways like the EGFR/Raf/MEK/ERK cascade. nih.gov

Strategies for developing multi-targeted agents from the this compound core could involve:

Fragment-Based Hybridization: Combining the core scaffold with other known pharmacophores that bind to different targets.

Privileged Scaffold Elaboration: Modifying the substituents on the aniline or imidazole rings to confer affinity for secondary or tertiary targets, thereby creating a polypharmacological profile.

This approach aims to develop single-molecule therapies that can address the complexity of such diseases more effectively than combination therapies, potentially leading to improved outcomes and reduced drug-drug interactions.

Application of Artificial Intelligence and Machine Learning in Compound Design

The process of drug discovery is notoriously long and expensive. Artificial intelligence (AI) and machine learning (ML) are transformative technologies that can significantly accelerate this process. nih.gov These computational tools are adept at identifying patterns in large datasets, making them ideal for drug design and optimization. zenodo.org

For the this compound family of compounds, AI and ML can be applied in several ways:

Predictive Modeling: Once a dataset of synthesized analogues and their measured biological activities is available, ML models can be trained to predict the activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. nih.govzenodo.org

Generative Models: AI can be used to design entirely new molecules based on the core scaffold. mit.edu These generative algorithms can explore a vast chemical space to propose novel structures with desired properties, such as high predicted activity and low predicted toxicity.

High-Throughput Virtual Screening (HTVS): AI/ML methods can screen massive virtual libraries of compounds to identify those likely to bind to a specific target, significantly improving the success rate of hit identification. nih.gov

Drug-Target Interaction Prediction: Deep learning models can help elucidate the mechanism of action by predicting interactions between the compounds and various biological targets. researchgate.net

By integrating AI and ML into the research pipeline, the design-make-test-analyze cycle can be dramatically shortened, leading to a more efficient discovery of drug candidates. mit.edu

Development of Advanced Delivery Systems for this compound Derivatives

The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at a sufficient concentration and for an appropriate duration. Advanced drug delivery systems (DDS) offer a means to overcome challenges such as poor bioavailability, rapid metabolism, and off-target toxicity. sciltp.comsciencescholar.us

For this compound and its future derivatives, research into advanced DDS could unlock their full therapeutic potential. nih.gov Potential platforms include:

Nanoparticle-Based Systems: Encapsulating the compound in nanoparticles, such as those made from biocompatible polymers like PLGA or lipids, can protect it from degradation, improve solubility, and enable targeted delivery to specific tissues or cells (e.g., tumors or the brain). sciltp.commdpi.com

Liposomes: These lipid vesicles are clinically established carriers that can enhance the circulation time of drugs and reduce toxicity. sciltp.com

Hydrogels: For localized delivery, stimuli-responsive hydrogels could be used to release the drug in a controlled manner in response to specific triggers at the disease site, such as changes in pH or temperature. sciencescholar.usmdpi.com

Surface Functionalization: The surface of these delivery systems can be modified with targeting ligands (e.g., antibodies or peptides) to achieve active targeting to cancer cells or other specific cell types, further enhancing efficacy and reducing systemic exposure. sciltp.com

Table 2: Comparison of Advanced Drug Delivery Systems

| Delivery System | Primary Advantage(s) | Potential Application for Imidazole Thioethers | Key Considerations |

|---|---|---|---|

| Lipid Nanoparticles | Improved solubility, protection from degradation, established clinical use. sciltp.comnih.gov | Systemic delivery for cancer or inflammatory diseases. | Stability, drug loading capacity, potential for immunogenicity. |

| Polymeric Nanoparticles | High versatility, controlled release, ease of surface modification. mdpi.com | Targeted delivery to specific tissues or sustained release formulations. | Biocompatibility and biodegradability of the polymer. mdpi.com |

| Hydrogels | Localized and sustained release, stimuli-responsive capabilities. sciencescholar.usmdpi.com | Topical applications or direct injection into a tumor site. | Biocompatibility, mechanical properties, drug release kinetics. |

| Functionalized Surfaces | Active targeting to specific cells or tissues. sciltp.com | Enhancing delivery to cancer cells while sparing healthy tissue. | Complexity of synthesis, potential for off-target binding of the ligand. |

By pursuing these integrated research directions—spanning novel synthesis, multi-targeted design, computational modeling, and advanced drug delivery—the scientific community can fully explore and harness the therapeutic potential of this compound and its derivatives.

Q & A

Q. What are the common synthetic routes for 2-((1H-imidazol-2-yl)thio)-5-fluoroaniline, and how are intermediates characterized?

Synthesis typically involves coupling a 5-fluoroaniline derivative with a thiol-functionalized imidazole. For example:

- Method A : React 5-fluoro-2-aminothiophenol with 1H-imidazole-2-thiol under reflux in acetic acid, using sodium acetate as a base to facilitate thioether bond formation .

- Method B : Utilize sodium metabisulfite as a condensing agent in dry DMF under nitrogen, followed by purification via column chromatography .

Intermediates (e.g., 4-(benzo[d][1,3]dioxol-5-yloxy)-5-fluorobenzene-1,2-diamine) are characterized using 1H/13C NMR (to confirm regioselectivity) and HPLC-MS (to assess purity ≥95%) .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

- Spectroscopy :

- 1H/13C NMR : Assign aromatic protons (δ 6.5–8.0 ppm for aniline and imidazole rings) and confirm fluorine coupling patterns (e.g., 5-fluoro substitution) .

- IR Spectroscopy : Identify N–H stretches (~3400 cm⁻¹ for aniline) and C–S bonds (~650 cm⁻¹) .

- Crystallography : Use SHELXL for small-molecule refinement to resolve bond lengths/angles, particularly the thioether linkage (C–S ~1.81 Å) and imidazole planarity .

Q. What safety precautions are essential during handling?

- Hazards : Classified as a skin/eye irritant (Category 2/2A). Avoid inhalation and use PPE (gloves, goggles) .

- Storage : Store in airtight containers under nitrogen at –20°C to prevent oxidation of the thioether group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize byproducts?

- Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) vs. acetic acid for thioether formation. DMF with sodium metabisulfite increases yield (75–85%) by reducing disulfide byproducts .

- Catalyst Optimization : Test Pd/C or CuI for cross-coupling variants; CuI may reduce reaction time by 30% but requires rigorous oxygen exclusion .

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

- Case Study : If docking simulations (e.g., AutoDock Vina) predict strong binding to kinase targets but in vitro assays show low inhibition:

- Validate force field parameters (e.g., AMBER vs. CHARMM) and hydration effects .

- Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics and identify entropic/enthalpic discrepancies .

Q. What strategies assess pharmacokinetics (PK) and toxicity in preclinical models?

- PK Studies : Administer 10 mg/kg (IV/oral) in rodents; use LC-MS/MS to measure plasma half-life (t½) and calculate bioavailability (F%). Adjust logP via substituents (e.g., adding –CF₃) to enhance membrane permeability .

- Toxicity : Conduct Ames tests for mutagenicity and hERG binding assays to evaluate cardiac risk. Note that thioether metabolites may require glutathione conjugation studies .

Q. How to determine interaction mechanisms with biological targets using in silico and experimental methods?

- Computational : Perform molecular dynamics simulations (GROMACS) to analyze imidazole-thio interactions with ATP-binding pockets (e.g., p38α MAP kinase) over 100-ns trajectories .

- Experimental : Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) and X-ray crystallography (SHELX-refined) to visualize hydrogen bonds between the fluoroaniline group and kinase residues .

Data Contradiction Analysis

Example : Conflicting cytotoxicity results in different cell lines (e.g., IC50 = 2 µM in HeLa vs. 20 µM in MCF-7):

- Hypothesis : Variability in membrane transporters (e.g., ABCB1 efflux pumps) or metabolic enzyme expression (CYP450).

- Resolution :

- Use flow cytometry with fluorescent analogs (e.g., BODIPY-labeled derivatives) to quantify cellular uptake .

- Perform qPCR to correlate cytotoxicity with transporter gene expression levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.